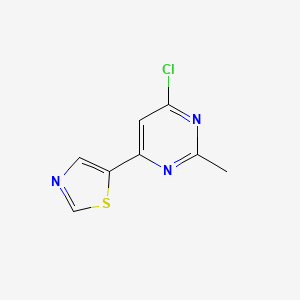

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

Descripción general

Descripción

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole: is a heterocyclic compound that features both a pyrimidine and a thiazole ring

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of targets, including src/abl kinases .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways, potentially activating or inhibiting enzymes or receptors in biological systems .

Pharmacokinetics

The compound’s molecular weight of 21167 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Thiazole derivatives have been found to exhibit potent antitumor activity in preclinical assays , suggesting that they may have similar effects.

Action Environment

The compound is recommended to be stored under an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with a thiazole derivative. One common method includes the use of 2-chloro-6-methylpyrimidine as a starting material, which undergoes a series of reactions including halogenation, amination, and cyclization to form the desired thiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine-thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds with potential biological activity .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of specific enzymes or receptors. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various active ingredients .

Comparación Con Compuestos Similares

2-Amino-4-chloro-6-methylpyrimidine: This compound shares the pyrimidine ring structure but lacks the thiazole ring.

2-Chloro-6-methylpyrimidine: Similar in structure but without the amino group and thiazole ring.

Thiazole Derivatives: Various thiazole derivatives share the thiazole ring but differ in the substituents on the ring.

Uniqueness: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is unique due to its combination of a chlorinated pyrimidine ring and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Actividad Biológica

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrimidine derivative. Its molecular formula is , and it has been assigned the CAS number 1159818-34-4. The presence of chlorine and methyl groups significantly influences its biological properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that similar thiazole derivatives may act through the following pathways:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation, such as various kinases and topoisomerases.

- Interference with Mitochondrial Function : It is hypothesized that this compound may disrupt mitochondrial electron transport chains, leading to apoptosis in cancer cells.

- Targeting Microtubules : Thiazole derivatives have been noted for their ability to bind to tubulin, thus inhibiting microtubule polymerization and disrupting mitotic spindle formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cells) demonstrated significant growth inhibition at concentrations as low as 10 μM .

| Cell Line | GI Value (%) at 10 μM |

|---|---|

| HOP-92 (NSCL) | 86.28 |

| HCT-116 | 40.87 |

| SK-BR-3 | 46.14 |

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial activity remains limited .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and pyrimidine rings can significantly affect biological activity:

- Chlorine Substitution : The presence of chlorine at the 6-position of the pyrimidine enhances potency against certain cancer cell lines.

- Methyl Group Influence : The methyl group on the pyrimidine ring may contribute to lipophilicity, improving membrane permeability and bioavailability.

Case Studies

- In Vitro Antiproliferative Activity : A study evaluated various thiazole derivatives, including those with similar structures to this compound, revealing promising antiproliferative effects against multiple cancer cell lines .

- Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to target proteins involved in cancer progression, supporting its potential as a lead compound in drug development .

Propiedades

IUPAC Name |

5-(6-chloro-2-methylpyrimidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c1-5-11-6(2-8(9)12-5)7-3-10-4-13-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZERMVPXBLHOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-34-4 | |

| Record name | 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.